6-fluoro-1?-indazole-7-carboxylic acid methyl ester
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Overview
Description
6-fluoro-1H-indazole-7-carboxylic acid methyl ester is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The fluorine atom in the structure can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-indazole-7-carboxylic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with a suitable indazole precursor.
Fluorination: Introduction of the fluorine atom at the 6-position of the indazole ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: Introduction of the carboxylic acid group at the 7-position. This can be done through carboxylation reactions using carbon dioxide or carboxylating reagents.
Esterification: Conversion of the carboxylic acid group to a methyl ester. This step typically involves the use of methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of 6-fluoro-1H-indazole-7-carboxylic acid methyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-indazole-7-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-fluoro-1H-indazole-7-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-fluoro-1H-indazole-7-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased biological activity. The indazole ring system can interact with various receptors and enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-7-carboxylic acid methyl ester: Lacks the fluorine atom, which may result in different chemical and biological properties.
6-chloro-1H-indazole-7-carboxylic acid methyl ester: Contains a chlorine atom instead of fluorine, which can influence its reactivity and biological activity.
6-bromo-1H-indazole-7-carboxylic acid methyl ester:
Uniqueness
The presence of the fluorine atom in 6-fluoro-1H-indazole-7-carboxylic acid methyl ester makes it unique compared to its analogs. Fluorine can significantly alter the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in drug discovery and development.
Properties
CAS No. |
1427328-07-1 |
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Molecular Formula |
C9H7FN2O2 |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 6-fluoro-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) |
InChI Key |
PUNJWMQNCQRTEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NN=C2)F |
Purity |
95 |
Origin of Product |
United States |
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